[2,3'-Bipyridine]-5-carbaldehyde
Overview
Description
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
Bipyridines can be prepared by cross coupling reaction of 2-pyridyl and substituted pyridyl reagents . The synthesis of parent bipyridines is well-known since 1950 .Molecular Structure Analysis
Bipyridines represent simple yet very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . Relatively small changes in mutual orientation of both bipyridine nitrogen atoms lead to significant structural differences .Chemical Reactions Analysis
Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Scientific Research Applications
Atom Transfer Radical Polymerization
- Application : 2-Pyridinecarbaldehyde imines, related to [2,3'-Bipyridine]-5-carbaldehyde, are effective in atom transfer radical polymerization. They work well with copper(I) bromides and alkyl bromides, offering versatility in electron donation/withdrawal and solubility in reactions (Haddleton et al., 1997).
Schiff Base Ligand Templating
- Application : The compound, particularly its analogs like 2,2'-bipyridine-6-carbaldehyde, is used to template Schiff base ligands for metal ions. This leads to the formation of complexes with unique structures and properties (Constable et al., 2010).
Synthesis of Schiff Bases
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde imines, similar to this compound, are synthesized for potential applications as herbicides, fungicides, and in other biological roles (Gangadasu et al., 2002).
Macrocyclic Schiff Base Synthesis
- Application : Bipyridine-5-carbaldehyde derivatives are used in synthesizing macrocyclic Schiff bases. These compounds can incorporate bipyridine units, offering unique properties for various applications (Hodačová & Buděšínský, 2007).
Room Temperature Fe2+ SCO Complexes
- Application : Derivatives of 2,2'-bipyridine-6-carbaldehyde are used to create ligand scaffolds that form Fe2+ complexes with spin crossover (SCO) behavior at room temperature. These complexes have potential applications in magnetic materials and sensors (Petzold & Heider, 2011).
Catalysis
- Application : The 3-bromopyridine-4-carbaldehyde, a relative of this compound, is used in palladium-catalyzed cyclizations. This process is significant in organic synthesis and pharmaceutical applications (Cho & Kim, 2008).
Metal Ion Coordination Studies
- Application : Studies on tris(pyridine-2-carbaldehyde-N-propylimine)iron(II) complexes provide insights into metal–ligand interactions, relevant to understanding coordination chemistry and designing new metal complexes (Vichi & Krumholz, 1975).
Supramolecular Chemistry and Ligand for Transition Metal Catalysts
- Application : 6-Bromopyridine-2-carbaldehyde (BPCA), similar to this compound, is used in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).
Safety and Hazards
Future Directions
Bipyridine and related compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Fine-tuning of redox active species for interaction with a biological partner is possible for the creation and improvement of low cost, carbon-neutral energy production in the future .
Mechanism of Action
Target of action
Bipyridine derivatives are often used as ligands in coordination chemistry . They can bind to various metal ions, forming complexes that might interact with biological targets. The exact targets would depend on the specific structure of the compound and the nature of the metal ion it binds to.
Mode of action
Once the bipyridine derivative forms a complex with a metal ion, this complex might interact with its targets, leading to changes in the target’s function . The exact mode of action would depend on the nature of the target and the specific effects of the metal-bipyridine complex on the target’s function.
Biochemical pathways
The affected pathways would depend on the specific targets of the metal-bipyridine complex. For example, if the complex interacts with enzymes involved in a particular metabolic pathway, it might affect the function of this pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bipyridine derivatives would depend on their specific chemical structure and the nature of any metal ions they bind to . Factors that might influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic transformations.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects might include changes in cellular signaling pathways, alterations in cell function, or even cell death .
Action environment
Environmental factors can influence the action, efficacy, and stability of bipyridine derivatives. These factors might include the pH and composition of the biological medium, the presence of other metal ions that can compete for binding to the bipyridine derivative, and the presence of proteins or other biomolecules that can interact with the compound .
Biochemical Analysis
Biochemical Properties
[2,3’-Bipyridine]-5-carbaldehyde, like other bipyridines, has the potential to interact with various enzymes, proteins, and other biomolecules. These interactions are often facilitated by the nitrogen atoms in the pyridyl rings, which can form coordination bonds with metal ions . The exact nature of these interactions would depend on the specific biochemical context and the other molecules present.
Molecular Mechanism
The molecular mechanism of action of [2,3’-Bipyridine]-5-carbaldehyde is likely related to its ability to form complexes with metal ions These complexes can interact with various biomolecules, potentially leading to changes in enzyme activity or gene expression
Metabolic Pathways
Given its ability to form complexes with metal ions , it could potentially interact with enzymes or cofactors involved in various metabolic processes.
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-4-11(13-6-9)10-2-1-5-12-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPAFNTBLQAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297335 | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-49-5 | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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